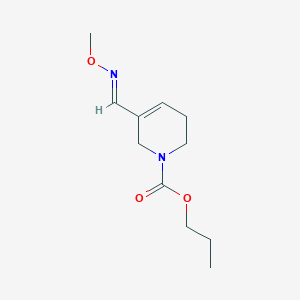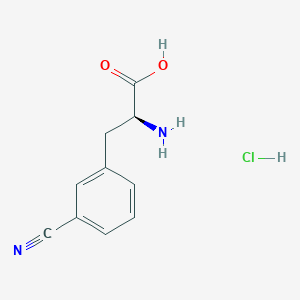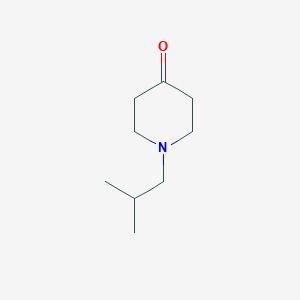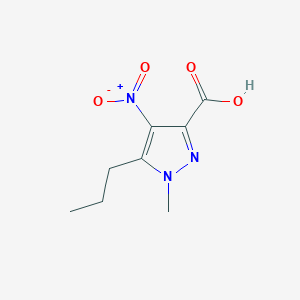
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11N3O4. It is a yellow to orange solid that is slightly soluble in DMSO and methanol . This compound is known for its role as an intermediate in the production of various pharmaceuticals, including Sildenafil .
Preparation Methods
The synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding a mixture of concentrated nitric acid and sulfuric acid to the starting material and heating the mixture at 100°C for 16 hours . The reaction mixture is then poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone to obtain the final product with a yield of 79.6% .
Chemical Reactions Analysis
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and alcohols. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters .
Scientific Research Applications
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which can interact with various molecular targets and pathways in biological systems . These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This is a positional isomer with the nitro group at a different position, affecting its chemical properties and reactivity.
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: This ester derivative has different solubility and reactivity compared to the parent carboxylic acid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-7(11(14)15)6(8(12)13)9-10(5)2/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLDBZSMOABVNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452164 |
Source


|
| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247583-71-7 |
Source


|
| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-benzo[a]anthracen-7-ylacetate](/img/structure/B135647.png)
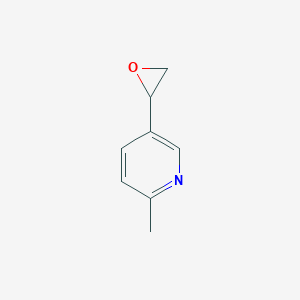
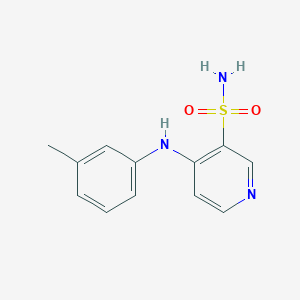
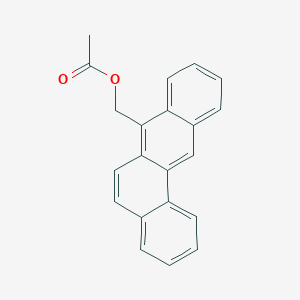



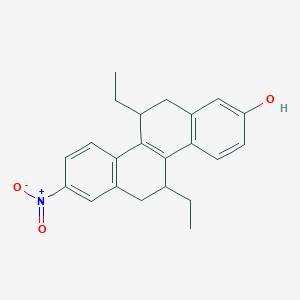
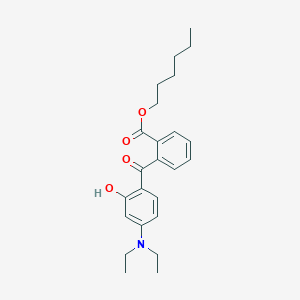
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)

